

commercial suppliers of 3-Cyclopropylprop-2-yn-1-ol

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Compound of Interest

Compound Name: 3-Cyclopropylprop-2-yn-1-ol

Cat. No.: B1351166

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An In-depth Technical Guide to the Commercial Landscape of **3-Cyclopropylprop-2-yn-1-ol**

Introduction

3-Cyclopropylprop-2-yn-1-ol is a valuable chemical building block for researchers and professionals in the field of drug discovery and development. Its unique structure, featuring a strained cyclopropyl ring directly attached to a propargylic alcohol, offers a versatile scaffold for the synthesis of complex molecules. The cyclopropyl moiety is known to enhance metabolic stability and binding affinity in drug candidates, while the alkyne and alcohol functionalities provide reactive handles for a wide array of chemical transformations.^[1] This guide provides a comprehensive overview of the commercial suppliers, physicochemical properties, and synthetic methodologies related to **3-Cyclopropylprop-2-yn-1-ol**.

Physicochemical Properties

Key identifiers and properties of **3-Cyclopropylprop-2-yn-1-ol** are summarized below, providing essential data for its handling, characterization, and use in experimental settings.

Property	Value	Source
CAS Number	101974-69-0	PubChem[2]
Molecular Formula	C ₆ H ₈ O	PubChem[2]
Molecular Weight	96.13 g/mol	PubChem[2]
IUPAC Name	3-cyclopropylprop-2-yn-1-ol	PubChem[2]
Synonyms	3-Cyclopropyl-2-propyn-1-ol, (3-Hydroxy-1-propyn-1-yl)cyclopropane	ChemicalBook[3]
Storage Temperature	2-8°C, Sealed in dry conditions	BLD Pharm[4]

Commercial Suppliers

A number of chemical suppliers offer **3-Cyclopropylprop-2-yn-1-ol**, typically with purities suitable for research and development purposes. The following table summarizes a selection of available commercial sources. Please note that availability and packaging may vary.

Supplier	Purity	Available Quantities
Bide Pharmatech Ltd.	97%	1g, 5g, 10g
Shanghai AlkyneChem Co., Ltd.	97%	1000g
Aikon International Limited	95+%	1g, 5g, 10g
Shenzhen Polymeri Biochemical Technology Co., Ltd.	95%+	mg, g, kg, ton
Career Henan Chemica Co.	95%	1g
Chengdu Feibo Pharm Technology Co., Ltd	95%+	5g, 50g, 100g, 250g, 500g, 1kg, 5kg

Representative Synthesis Protocol

While various synthetic routes to **3-Cyclopropylprop-2-yn-1-ol** exist, a common and scalable approach involves the alkynylation of cyclopropanecarboxaldehyde. The following protocol is adapted from a detailed procedure for the asymmetric synthesis of the (1R)-enantiomer and can be modified to produce the racemic mixture by omitting the chiral ligand.^[5]

Objective: To synthesize (1R)-1-Cyclopropylprop-2-yn-1-ol via an asymmetric alkynylation reaction.

Materials:

- Reactants: Cyclopropanecarboxaldehyde ($\geq 98\%$), Trimethylsilylacetylene ($\geq 98\%$), Zinc trifluoromethanesulfonate ($\text{Zn}(\text{OTf})_2$, $\geq 98\%$), (+)-N-Methylephedrine ($\geq 98\%$), Triethylamine (Et_3N , $\geq 99.5\%$), Anhydrous Potassium Carbonate (K_2CO_3 , $\geq 99\%$).
- Solvents: Anhydrous Toluene, Anhydrous Methanol, Diethyl ether, Saturated aqueous ammonium chloride (NH_4Cl), Saturated aqueous sodium bicarbonate (NaHCO_3), Brine.
- Equipment: Jacketed glass reactor with overhead stirrer, thermocouple, and nitrogen inlet; addition funnel; rotary evaporator; flash chromatography system.

Methodology:

Step 1: Asymmetric Alkynylation

- To a dry, nitrogen-purged jacketed glass reactor, add (+)-N-methylephedrine and anhydrous toluene.
- Add zinc trifluoromethanesulfonate ($\text{Zn}(\text{OTf})_2$) in one portion and stir the suspension at room temperature for 1-2 hours to form the catalyst.
- Add triethylamine followed by trimethylsilylacetylene.
- Cool the reaction mixture to 0°C .
- Slowly add a solution of cyclopropanecarboxaldehyde in anhydrous toluene over 2-3 hours, maintaining an internal temperature below 5°C .
- Stir the reaction at 0°C for an additional 12-16 hours. Monitor progress by TLC or GC-MS.^[5]

Step 2: Reaction Quench and Work-up

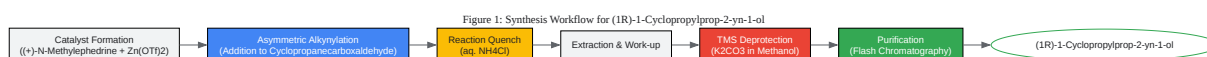
- Once the reaction is complete, slowly add saturated aqueous NH_4Cl solution at 0°C to quench the reaction.
- Allow the mixture to warm to room temperature and transfer to a separatory funnel.
- Separate the layers and extract the aqueous layer with diethyl ether (3 x 300 mL).
- Combine the organic layers and wash with saturated aqueous NaHCO_3 and brine.
- Dry the organic phase over anhydrous MgSO_4 , filter, and concentrate under reduced pressure.[5]

Step 3: Deprotection of the Silyl Group

- Dissolve the crude silyl-protected alcohol in anhydrous methanol.
- Add anhydrous potassium carbonate (K_2CO_3) and stir the mixture at room temperature for 2-4 hours. Monitor deprotection by TLC or GC-MS.
- Once complete, filter the solids and concentrate the filtrate under reduced pressure.[5]

Step 4: Purification

- Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to yield the final product.[5]



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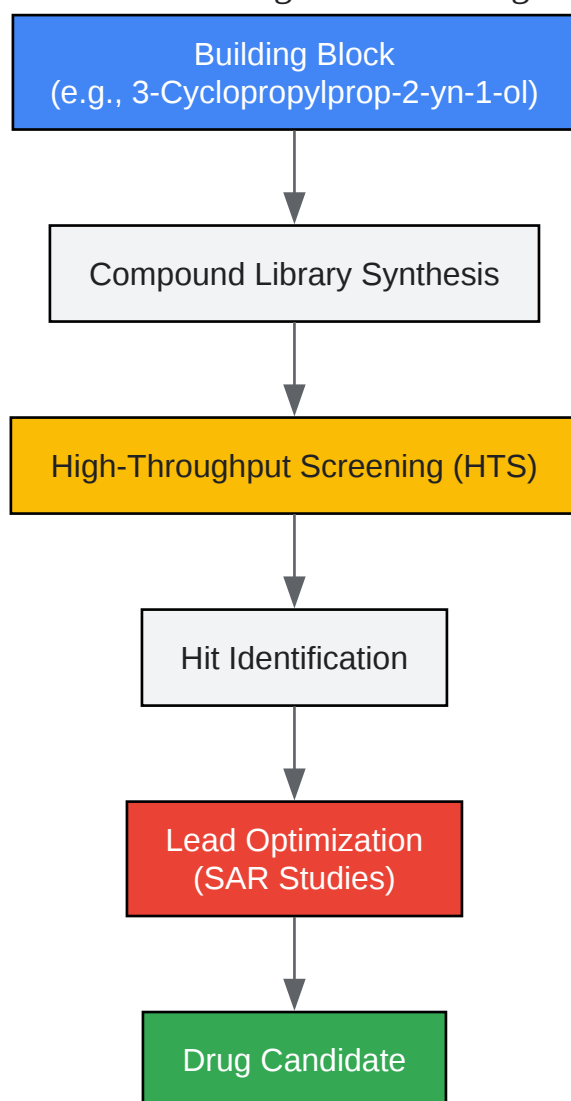
A generalized workflow for the synthesis of the target compound.

Applications in Drug Discovery

The cyclopropyl group is a "bioisostere" for various functional groups and can improve a molecule's pharmacological profile.[6] Compounds like **3-Cyclopropylprop-2-yn-1-ol** serve as key starting materials in the generation of compound libraries for screening against biological targets. The alkyne functionality is particularly useful for "click chemistry" reactions and for further elaboration into more complex structures.

The typical workflow for utilizing such a building block in a drug discovery program is outlined below.

Figure 2: Role of Building Blocks in Drug Discovery



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Logical workflow for integrating building blocks in drug discovery.

Conclusion

3-Cyclopropylprop-2-yn-1-ol is a commercially accessible and synthetically versatile building block with significant potential for applications in medicinal chemistry and materials science. Its unique structural motifs make it an attractive starting point for the development of novel therapeutic agents. The availability of scalable synthetic protocols further enhances its utility for researchers and drug development professionals.

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